molecular formula C12H19NO4 B503657 2-[(2,4,5-Trimethoxybenzyl)amino]ethanol

2-[(2,4,5-Trimethoxybenzyl)amino]ethanol

Cat. No.: B503657
M. Wt: 241.28g/mol
InChI Key: KYTHACWRVWWDPD-UHFFFAOYSA-N
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Description

2-[(2,4,5-Trimethoxybenzyl)amino]ethanol is an ethanolamine derivative featuring a 2,4,5-trimethoxybenzyl group attached to the amino moiety of ethanolamine.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28g/mol

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C12H19NO4/c1-15-10-7-12(17-3)11(16-2)6-9(10)8-13-4-5-14/h6-7,13-14H,4-5,8H2,1-3H3

InChI Key

KYTHACWRVWWDPD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CNCCO)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CNCCO)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

1-(2’,5’-Dimethoxyphenyl)-2-aminoethanol (CAS 3600-87-1)
  • Structure : Differs by having a 2,5-dimethoxybenzyl group instead of 2,4,5-trimethoxy.
  • Synthesis: Likely synthesized via reductive amination of 2,5-dimethoxybenzaldehyde with ethanolamine.
  • Impact : Reduced methoxy groups may lower lipophilicity and alter receptor binding compared to the target compound. This analog is listed in chemical catalogs but lacks detailed biological data .
30C-NBOMe HCl (2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine)
  • Structure : Contains a 3,4,5-trimethoxybenzyl group on an ethanamine backbone.
  • Activity: Acts as a serotonin receptor agonist, highlighting the pharmacological relevance of trimethoxybenzyl groups in central nervous system targeting. The ethanamine backbone may enhance blood-brain barrier penetration compared to ethanolamine derivatives .

Backbone Modifications

N-(2,4,5-Trimethoxybenzyl)-α-Amino Acid Derivatives
  • Structure: Ethanolamine replaced with α-amino acids (e.g., valine, leucine).
  • Synthesis: Derived from imine reduction between 2,4,5-trimethoxybenzyl aldehyde and amino acid methyl esters .
  • The amino acid backbone introduces chirality and variable solubility .
2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol (CAS 1179092-12-6)
  • Structure: Ethyl substitution on the amino group and 2-methoxybenzyl substituent.
  • The 2-methoxybenzyl group offers lower steric and electronic effects compared to 2,4,5-trimethoxy .

Functional Group Replacements

(E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxybenzyl)thiazol-2-yliminomethyl]phenol
  • Structure : Thiazole core with a 2,4,5-trimethoxybenzyl group.
  • Activity: Demonstrated anticancer properties via Schiff base formation.

Key Comparative Data

Compound Backbone Benzyl Substitution Biological Activity Synthesis Method
2-[(2,4,5-Trimethoxybenzyl)amino]ethanol Ethanolamine 2,4,5-Trimethoxy Not reported (predicted bioavailability) Reductive amination (analogous)
1-(2’,5’-Dimethoxyphenyl)-2-aminoethanol Ethanolamine 2,5-Dimethoxy Catalogued (no activity data) Reductive amination
30C-NBOMe HCl Ethanamine 3,4,5-Trimethoxy Serotonin receptor agonist Condensation and alkylation
N-(2,4,5-Trimethoxybenzyl)-leucine α-Amino acid 2,4,5-Trimethoxy AChE/BChE inhibition Imine reduction
2-[Ethyl-(2-methoxy-benzyl)-amino]-ethanol Ethanolamine 2-Methoxy Discontinued product Alkylation

Research Findings and Implications

  • Trimethoxybenzyl Group : The 2,4,5-trimethoxy substitution enhances lipophilicity and may improve interaction with hydrophobic binding pockets in enzymes or receptors, as seen in AChE inhibitors and serotonin agonists .
  • Metabolic Stability : Ethyl or bulky substitutions (e.g., tert-butyl in thiazole derivatives) may reduce metabolic clearance, a factor critical for drug development .

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